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Compound of Interest

Compound Name: 4-Chloro-6,7-difluoroquinazoline

CAS No.: 625080-60-6

Cat. No.: B1321252 Get Quote

Physiochemical Identity & Core Properties
4-Chloro-6,7-difluoroquinazoline is a fused bicyclic heterocycle characterized by a

quinazoline core substituted with fluorine atoms at the 6 and 7 positions and a reactive chlorine

at the 4-position.[1][2] The electron-withdrawing nature of the fluorine substituents significantly

alters its thermodynamic profile and reactivity compared to non-fluorinated or alkoxy-

substituted analogs.

Table 1: Physicochemical Data Summary
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Property Value / Range Confidence Source / Method

CAS Number 625080-60-6 High
Chemical Abstracts

Service

Molecular Formula C₈H₃ClF₂N₂ High Stoichiometry

Molecular Weight 200.57 g/mol High Calculated

Melting Point (

)
172.0 – 176.0 °C High

Experimental

(DSC/Capillary) [1, 2]

Boiling Point 290.9 ± 35.0 °C Predicted
ACD/Labs Algorithms

[3]

Density 1.538 ± 0.06 g/cm³ Predicted 20°C Reference [3]

Appearance
Off-white to pale

yellow solid
High Observation

Solubility

Soluble in DMSO,

DMF, DCM; Insoluble

in Water

High Polarity Analysis

Thermochemical Analysis & Stability
Understanding the thermodynamics of 4-Chloro-6,7-difluoroquinazoline is critical for safe

process scale-up, particularly regarding its heat of fusion and decomposition onset.

Enthalpy of Fusion ( )
While specific standard molar enthalpies are often proprietary for this intermediate, they can be

estimated with high precision using Differential Scanning Calorimetry (DSC) based on

structural analogs.

Estimated

:
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Thermodynamic Insight: The introduction of fluorine atoms typically increases crystal lattice

energy via C-F dipole interactions compared to the dimethoxy analog (

), resulting in the observed higher melting point (172°C vs ~134°C for the dimethoxy analog).

Thermal Stability (TGA)
The molecule exhibits high thermal stability due to the strength of the C-F bonds (approx. 485

kJ/mol).

Decomposition Onset (

): >260 °C (Predicted).

Process Implication: The compound is stable under standard reflux conditions in solvents like

Toluene or Isopropanol, but prolonged exposure to temperatures >200°C should be avoided

to prevent dechlorination or ring degradation.

Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Scanning Calorimetry (DSC) for
Purity & Fusion
Objective: Determine

and

to validate batch purity >98%.

Preparation: Weigh 3.0–5.0 mg of dried 4-Chloro-6,7-difluoroquinazoline into a Tzero

aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup from trapped volatiles).

Calibration: Calibrate the heat flow and temperature using Indium (

,

).

Method:
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Equilibrate at 25°C.

Ramp 10°C/min to 250°C under

purge (50 mL/min).

Validation Criteria:

Sharp Endotherm: A single sharp peak onset at ~172°C indicates high purity.

Broadening: If the peak width at half height >3°C, recrystallize the batch (likely solvent

occlusion or hydrolysis products).

Protocol B: Synthesis & Isolation (Thermodynamic
Control)
Objective: Synthesis from 6,7-difluoroquinazolin-4(3H)-one using

.

Reaction: Charge 6,7-difluoroquinazolin-4(3H)-one (1.0 eq) and

(5.0 eq) into a reactor.

Catalysis: Add catalytic DMF (0.05 eq). Note: This formation of the Vilsmeier-Haack reagent

is exothermic.

Heating: Reflux (approx. 106°C) for 3–5 hours. Monitor by HPLC.

Quench (Critical Thermodynamics):

Cool reaction mass to <40°C.

Pour slowly into crushed ice/water. WARNING: Hydrolysis of excess

is violently exothermic (

). Maintain internal temp <20°C to prevent hydrolysis of the product to the quinazolinone
starting material.
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Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

Reaction Thermodynamics: Nucleophilic Aromatic
Substitution ( )
The primary utility of this molecule is the

reaction with anilines to form EGFR inhibitors.

Electrophilicity: The C4-Cl bond is highly activated by the electron-withdrawing 6,7-difluoro

motif.

Reactivity Comparison: 6,7-Difluoro > 6,7-Dimethoxy.

Heat of Reaction (

): The coupling with aniline is exothermic (Estimated

).

Process Control: On a kilo-scale, this reaction requires active cooling during aniline addition

to prevent thermal runaway.

Visualizations
Diagram 1: Synthesis & Thermal Checkpoints
This workflow illustrates the synthesis pathway with critical thermodynamic control points

(TCPs).

4,5-Difluoro-2-aminobenzoic acid Cyclization
(Formamide, 140°C)

High T 6,7-Difluoroquinazolin-4(3H)-one
(Stable Solid)

Precipitation Chlorination
(POCl3 + cat. DMF)

Activation Ice Quench
(Exothermic!)

Cooling Reqd 4-Chloro-6,7-difluoroquinazoline
(MP: 172-176°C)

Filtration

Click to download full resolution via product page

Caption: Synthesis pathway highlighting high-temperature cyclization and the exothermic

quench step requiring thermal management.
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Diagram 2: Thermal Analysis Logic (DSC/TGA)
Decision tree for characterizing new batches of the intermediate.

Solid Sample
4-Chloro-6,7-difluoroquinazoline

DSC Analysis
(10°C/min, N2)

TGA Analysis
(Thermal Stability)

Onset < 170°C? Mass Loss < 200°C?

PASS:
Proceed to Synthesis

No (Sharp Peak)

FAIL:
Recrystallize (DCM/Hexane)

Yes (Impure) No (<0.5%) Yes (Solvent/H2O)

Click to download full resolution via product page

Caption: Quality Control logic using DSC and TGA to validate material suitability for

downstream API synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 43119-28-4,(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

2. quinazolin-2-amine; CAS No.: 1687-51-0 [chemshuttle.com]

To cite this document: BenchChem. [Thermochemical Characterization & Process Guide: 4-
Chloro-6,7-difluoroquinazoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321252#thermochemical-properties-of-4-chloro-6-7-
difluoroquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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